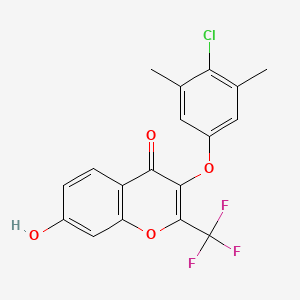

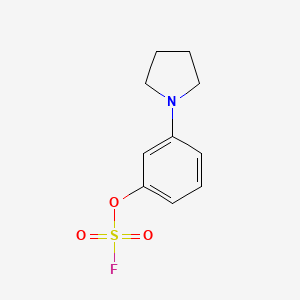

![molecular formula C21H27NO2 B2655286 4-[(3-Phenyl-1-adamantyl)carbonyl]morpholine CAS No. 701255-41-6](/img/structure/B2655286.png)

4-[(3-Phenyl-1-adamantyl)carbonyl]morpholine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Antimicrobial and Hypoglycemic Activities

- Adamantane-Isothiourea Hybrid Derivatives : Research on adamantane-isothiourea hybrid derivatives, which are structurally related to "4-[(3-Phenyl-1-adamantyl)carbonyl]morpholine," has demonstrated in vitro antimicrobial activity against pathogenic bacteria and the fungus Candida albicans. Some compounds within this category also showed in vivo oral hypoglycemic activity in diabetic rats, suggesting potential for therapeutic applications in controlling blood sugar levels and combating microbial infections (Al-Wahaibi et al., 2017).

Synthesis and Characterization

- Synthesis of Substituted Tricyclo[5.3.1.04,9]undecan-2,6-diones : A study involving the synthesis of morpholine enamines, including derivatives related to "this compound," highlighted innovative methods to create compounds with potential chemical and pharmaceutical applications (Ahmed et al., 2001).

Ligand in Metal-Catalyzed Reactions

- Bis(1‐adamantyl)(2‐morpholinophenyl)phosphine (Mor‐DalPhos) : This compound, a variant of "this compound," is employed as a phosphine ligand in palladium-catalyzed cross-coupling reactions and gold-catalyzed hydroamination, demonstrating the compound's versatility in facilitating selective chemical synthesis processes (Lundgren, 2014).

Inhibition of Cholinesterases

- Cholinesterase Inhibitory Activities : Adamantyl-based derivatives, similar to "this compound," have been studied for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. These studies aim to develop treatments for neurodegenerative diseases like Alzheimer's (Kwong et al., 2017).

Antiviral and Antiparkinsonian Properties

- Synthesis of Adamantyl-containing Spirooxazines and Spirooxazolidines : Investigations into nitrogen-containing heterocyclic compounds, where the adamantyl moiety is bound to a nitrogen atom, such as morpholine derivatives, have indicated potential antiviral and antiparkinsonian applications. These studies reflect the compound's relevance in creating therapeutics for viral infections and Parkinson's disease (Popov et al., 2013).

将来の方向性

The future directions for research on “4-[(3-Phenyl-1-adamantyl)carbonyl]morpholine” would depend on its potential applications. Given the unique properties of adamantane derivatives , there could be potential for further exploration in fields such as medicinal chemistry, catalyst development, and nanomaterials.

特性

IUPAC Name |

morpholin-4-yl-(3-phenyl-1-adamantyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO2/c23-19(22-6-8-24-9-7-22)21-13-16-10-17(14-21)12-20(11-16,15-21)18-4-2-1-3-5-18/h1-5,16-17H,6-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMYUGUCPVTUFCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2655204.png)

![[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]methanesulfonyl chloride](/img/structure/B2655205.png)

![N-benzyl-N-(6-ethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2655213.png)

![2-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2655215.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2655216.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2655217.png)